2-iodo-N'-(2-methoxybenzylidene)benzohydrazide
Description
2-Iodo-N'-(2-methoxybenzylidene)benzohydrazide is a Schiff base derived from the condensation of 2-iodobenzohydrazide and 2-methoxybenzaldehyde. This compound belongs to the benzohydrazide class, characterized by a hydrazone linkage (-NH-N=C-) and aromatic substituents. The iodine atom at the ortho position of the benzohydrazide moiety and the methoxy group on the benzylidene ring confer unique electronic and steric properties, influencing its biological activity and crystallographic behavior .
Properties
Molecular Formula |
C15H13IN2O2 |
|---|---|
Molecular Weight |
380.18 g/mol |
IUPAC Name |
2-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13IN2O2/c1-20-14-9-5-2-6-11(14)10-17-18-15(19)12-7-3-4-8-13(12)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
JJHJQFZBICVNKY-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-iodo-N’-(2-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .
Chemical Reactions Analysis
2-iodo-N’-(2-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-iodo-N’-(2-methoxybenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations :
- Electron-withdrawing groups (EWGs) : Iodo (target compound) and bromo () at ortho/meta positions enhance antimicrobial and anticancer activities by increasing lipophilicity and membrane penetration .
- Electron-donating groups (EDGs) : Methoxy groups improve solubility and hydrogen-bonding interactions, as seen in the crystal structure of (E)-4-Hydroxy-N'-(2-methoxy)benzohydrazide .
- Hybrid substituents : Compound 5c () combines a chloro-benzimidazolyl group with 2-methoxybenzylidene, achieving cytotoxicity comparable to cisplatin, highlighting the synergy between aromatic and heterocyclic moieties .
Key Observations :
Crystallographic and Structural Insights
Crystal structures reveal critical interactions influencing stability and bioactivity:
Table 3: Structural Features of Selected Analogues
Key Observations :
Antimicrobial Activity
The target compound and its 2-iodo analogues () showed significant antimicrobial activity at 200–400 µg/mL, outperforming chloro- and methoxy-substituted derivatives. Electron-withdrawing iodine enhances membrane disruption, while methoxy groups on the benzylidene ring improve target binding .
Anticancer Potential
Compound 5c () demonstrated potent cytotoxicity (IC50 = 0.06 µM) against lung cancer, whereas the target compound’s activity remains less characterized. The chloro-benzimidazolyl group in 5c likely facilitates DNA intercalation, a mechanism less prominent in iodine-substituted analogues .
Biological Activity
2-iodo-N'-(2-methoxybenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its synthesis, biological activities, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O2I
- Molecular Weight : 396.19 g/mol
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-methoxybenzaldehyde and benzohydrazide in the presence of an acidic catalyst. The presence of iodine enhances the reactivity of the compound, making it suitable for further modifications and evaluations of biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.62 | Disruption of cell wall synthesis |
| Escherichia coli | 31.25 | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 62.50 | Interference with nucleic acid metabolism |
The compound's mechanism involves binding to bacterial enzymes, thereby inhibiting critical pathways necessary for bacterial survival.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer properties against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 12.39 | Induces apoptosis |
| MDA-MB-231 (breast cancer) | 7.81 | Cell cycle arrest |
| A549 (lung cancer) | 15.00 | Inhibition of metastasis |
The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation by disrupting key signaling pathways involved in cancer progression.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various benzohydrazide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics like penicillin and ciprofloxacin, particularly against resistant strains such as MRSA.
- Cytotoxicity Assessment : In a cytotoxicity assessment using the MTT assay on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent. The study concluded that further structural modifications could enhance its potency and selectivity towards cancer cells.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for key enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage and apoptosis in cancer cells.
- DNA Intercalation : Potentially intercalates with DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
